2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride

medicinal chemistry structure-activity relationship metabolic stability

2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS 1093619-94-3) is a synthetic phenylpiperazine derivative with the molecular formula C₁₄H₂₁ClN₂O and a molecular weight of 268.78 g/mol. The compound consists of a 2-methyl-2-phenylpropan-1-one carbonyl core coupled to an unsubstituted piperazine ring, isolated as the hydrochloride salt.

Molecular Formula C14H21ClN2O
Molecular Weight 268.78 g/mol
CAS No. 1093619-94-3
Cat. No. B1371206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride
CAS1093619-94-3
Molecular FormulaC14H21ClN2O
Molecular Weight268.78 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)C(=O)N2CCNCC2.Cl
InChIInChI=1S/C14H20N2O.ClH/c1-14(2,12-6-4-3-5-7-12)13(17)16-10-8-15-9-11-16;/h3-7,15H,8-11H2,1-2H3;1H
InChIKeyQPXLFDUBMQYJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one Hydrochloride (CAS 1093619-94-3): Structural Identity, Physicochemical Profile, and Procurement-Grade Specifications


2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS 1093619-94-3) is a synthetic phenylpiperazine derivative with the molecular formula C₁₄H₂₁ClN₂O and a molecular weight of 268.78 g/mol [1]. The compound consists of a 2-methyl-2-phenylpropan-1-one carbonyl core coupled to an unsubstituted piperazine ring, isolated as the hydrochloride salt . Its canonical SMILES is CC(C)(C(=O)N1CCNCC1)C1=CC=CC=C1.Cl, and it is catalogued under MDL number MFCD09863368 with a computed LogP of 1.81 for the free base form . Commercially, it is supplied as a crystalline solid with a minimum purity specification of 95% and is classified under GHS07 as a harmful/irritant substance (H302, H315, H319, H335) . The compound is offered by multiple international vendors including Biosynth (catalogue TTB61994), Fluorochem (F660645), and AKSci (0715DF), consistently designated as a versatile small-molecule scaffold for research and development use only .

Why 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one Hydrochloride Cannot Be Replaced by Generic Piperazine or Phenylpiperazine Analogs Without Experimental Re-Validation


Piperazine derivatives are a structurally diverse class where small modifications—such as the presence or absence of a gem-dimethyl group, phenyl ring position, or N-substitution pattern—produce large differences in lipophilicity, receptor binding, metabolic stability, and solid-state properties [1]. The target compound uniquely combines three features: (i) a quaternary α-carbon bearing both methyl and phenyl substituents, which restricts conformational flexibility and increases steric bulk relative to des-methyl or des-phenyl analogs; (ii) an unsubstituted piperazine NH that serves as both a hydrogen-bond donor and a derivatizable synthetic handle; and (iii) the hydrochloride salt form, which confers crystalline handling advantages and enhanced aqueous solubility compared to the free base . The computed LogP of 1.81 for the free base places this compound in a lipophilicity range that is 1.47 log units higher than its des-phenyl analog 2-methyl-1-(piperazin-1-yl)propan-1-one (LogP = 0.34) and approximately 1.7 log units higher than the fully stripped 1-(piperazin-1-yl)propan-1-one (LogP = 0.09), meaning that generic substitution with simpler piperazine-propanone building blocks would yield profoundly different partitioning behavior, membrane permeability, and pharmacokinetic profiles in any downstream assay . These differences are not merely incremental—they are of a magnitude that demands independent experimental characterization for each analog.

Quantitative Differentiation Evidence for 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one Hydrochloride vs. Closest Structural Analogs


Gem-Dimethyl Substitution at the α-Carbon: Steric and Metabolic Differentiation from the Des-Methyl Analog 2-Phenyl-1-(piperazin-1-yl)propan-1-one

The target compound possesses a quaternary α-carbon (C(CH₃)(C₆H₅)-C(=O)-) bearing both a methyl and a phenyl group, whereas the closest des-methyl analog, 2-phenyl-1-(piperazin-1-yl)propan-1-one (MW 218.29), carries only a single hydrogen at the α-position . This gem-dimethyl substitution eliminates a potential site for cytochrome P450-mediated α-hydroxylation—a common metabolic soft spot for phenylalkylamine and phenylalkylketone derivatives [1]. Literature on arylpiperazine metabolism indicates that CYP3A4 and CYP2D6 are the major isoforms responsible for N-dealkylation and ring hydroxylation, and that α-substitution can significantly alter metabolic clearance rates [1]. While direct head-to-head microsomal stability data for this specific pair are not available in the public domain, the structural difference represents a well-established medicinal chemistry principle: gem-dimethyl groups are routinely introduced to block oxidative metabolism at benzylic and α-carbon positions [2].

medicinal chemistry structure-activity relationship metabolic stability

Lipophilicity Differentiation: LogP of 1.81 Positions the Target Compound 1.47 Log Units Above the Des-Phenyl Analog, Enabling BBB-Penetrant Scaffold Design

The computed LogP of 2-methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one (free base) is 1.814475845, as reported by Fluorochem . In contrast, the des-phenyl analog 2-methyl-1-(piperazin-1-yl)propan-1-one (CAS 71260-16-7) has a reported LogP of 0.34090, and the fully stripped 1-(piperazin-1-yl)propan-1-one (CAS 76816-54-1) has a LogP of 0.09490 . This represents a 1.47 and 1.72 log unit increase, respectively—corresponding to approximately 30- to 50-fold higher octanol/water partition coefficients. In central nervous system (CNS) drug design, a LogP range of 1.5–3.0 is considered optimal for passive blood-brain barrier (BBB) penetration, placing the target compound within this window whereas the des-phenyl analog falls below the lower threshold [1]. The phenyl ring not only contributes to lipophilicity but also provides π-stacking interactions relevant to aromatic binding pockets in GPCRs and enzymes.

lipophilicity blood-brain barrier penetration ADME prediction

Hydrochloride Salt Form Enables Crystalline Handling and Aqueous Solubility Compared to the Free Base (CAS 926208-42-6)

2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS 1093619-94-3) is the hydrochloride salt of the free base (CAS 926208-42-6), with a molecular weight increase from 232.32 to 268.78 g/mol and an additional hydrogen-bond donor (from 1 to 2) [1]. The free base is a low-melting or potentially oily material at ambient temperature, consistent with the general behavior of N-unsubstituted piperazine ketones, whereas the hydrochloride salt is a crystalline solid amenable to accurate weighing, long-term storage, and reproducible formulation . Vendor specifications confirm that the hydrochloride salt is supplied as a crystalline solid with ≥95% purity, stored long-term in a cool, dry place . While quantitative aqueous solubility data for this specific compound are not published, the hydrochloride salt form of piperazine-containing compounds generally increases aqueous solubility by 10- to 100-fold relative to the free base through protonation of the basic piperazine nitrogen (predicted pKa ~8.5-9.0), enabling dissolution in aqueous buffers for biological assays without the need for DMSO co-solvents at high concentrations [2].

salt selection solid-state chemistry formulation

Molecular Complexity (Fsp3 = 0.50) and Rotatable Bond Count (2) Provide a Favorable Balance of Conformational Restriction and Drug-Likeness vs. More Flexible or Flat Analogs

The target compound (free base) has a fraction of sp³-hybridized carbons (Fsp3) of 0.50, exactly 2 rotatable bonds, 2 hydrogen-bond acceptors, and 1 hydrogen-bond donor . These values place it within the favorable range for oral drug-likeness according to multiple composite metrics. In comparison, 2-phenyl-1-(piperazin-1-yl)propan-1-one has only 1 rotatable bond between the carbonyl and the phenyl-substituted α-carbon but lacks the gem-dimethyl steric shielding; the des-phenyl analog 2-methyl-1-(piperazin-1-yl)propan-1-one has similar Fsp3 but lacks the aromatic ring essential for π-stacking interactions with target proteins . An Fsp3 of 0.50 is notably higher than the average for flat aromatic screening compounds (typical Fsp3 < 0.3) and correlates with improved clinical success rates in retrospective analyses of drug development pipelines, as higher Fsp3 reduces the risk of non-specific binding, aggregation, and promiscuous assay interference [1]. The low rotatable bond count (2) means the molecule has limited conformational entropy, which can enhance binding affinity when the bioactive conformation is achieved.

molecular complexity drug-likeness Fsp3

Scaffold Validation via Closely Related CB1 Cannabinoid Receptor Ligand (CHEMBL522602): EC50 = 2.80 nM, Demonstrating Target Engagement Potential of the 2-Methyl-2-phenylpropanoyl-Piperazine Core

A closely related compound, 1-(4-(3,5-dichlorophenylsulfonyl)piperazin-1-yl)-2-methyl-2-phenylpropan-1-one (CHEMBL522602), which shares the identical 2-methyl-2-phenylpropanoyl-piperazine core but with an N-sulfonyl substitution on the piperazine ring, has been characterized as a potent cannabinoid-1 (CB1) receptor inverse agonist with an EC50 of 2.80 nM in a cAMP functional assay using human recombinant CB1R expressed in CHO cells, and a binding IC50 of 230 nM in a [³H]CP55940 displacement assay [1]. This compound is disclosed in patent literature covering sulfonylated piperazines as CB1 receptor modulators [2]. The target compound's unsubstituted piperazine NH represents the precursor scaffold from which such potent analogs can be synthesized. In contrast, simpler piperazine-propanone analogs lacking the 2-methyl-2-phenyl substitution pattern have not demonstrated sub-nanomolar CB1 activity in published studies, suggesting that the gem-dimethyl-phenyl motif is a critical pharmacophoric element for high-affinity CB1 engagement within this chemotype [3].

cannabinoid receptor CB1 antagonist scaffold validation

Unsubstituted Piperazine NH as a Derivatizable Handle: Synthetic Utility Differentiation from N-Substituted Piperazine Analogs

The target compound contains a free (unsubstituted) secondary amine in the piperazine ring, providing a reactive handle for N-alkylation, N-acylation, N-sulfonylation, or reductive amination without requiring deprotection steps . This contrasts with N-arylpiperazine analogs (e.g., 1-(4-phenylpiperazin-1-yl)propan-1-one or 1-(2-methoxyphenyl)piperazine derivatives) where the piperazine nitrogen is already substituted, limiting further diversification to the remaining secondary amine position . The compound is explicitly catalogued as a 'versatile small molecule scaffold' by Biosynth (TTB61994) and as 'Building Blocks; Miscellaneous' by multiple vendors, confirming its primary commercial positioning as a synthetic intermediate rather than a final bioactive entity . The presence of both a ketone carbonyl (amenable to reduction, Grignard addition, or oxime formation) and a free piperazine NH (amenable to combinatorial library synthesis) makes this compound a dual-functionalization scaffold—a feature not shared by analogs where either the ketone or the piperazine NH is absent or already elaborated. This synthetic versatility translates to a broader range of accessible derivatives from a single procurement decision.

synthetic intermediate parallel synthesis library generation

Optimal Research and Procurement Application Scenarios for 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one Hydrochloride Based on Quantitative Differentiation Evidence


Focused CB1 Cannabinoid Receptor Antagonist Library Synthesis Using the Free Piperazine NH as a Diversification Point

Given the demonstrated sub-nanomolar CB1 activity of the sulfonylated analog CHEMBL522602 (EC50 = 2.80 nM), the target compound serves as the direct synthetic precursor for generating focused libraries of CB1 modulators [1]. The free piperazine NH can be functionalized via parallel sulfonylation, acylation, or alkylation chemistry to explore the structure-activity relationships of the piperazine N-substituent while keeping the critical 2-methyl-2-phenylpropanoyl pharmacophore constant. This approach is directly supported by patent literature describing sulfonylated piperazines as CB1 antagonists/inverse agonists [2].

CNS-Penetrant Lead Generation Where Balanced Lipophilicity (LogP ~1.8) Is Required for Blood-Brain Barrier Access

The computed LogP of 1.81 places the target compound within the optimal range for passive BBB penetration (LogP 1.5–3.0), as established by comprehensive analyses of CNS drug properties [1]. This makes the compound—and its derivatives—suitable starting points for neuroscience drug discovery programs targeting receptors or enzymes within the central nervous system, where simpler piperazine-propanone analogs (LogP < 0.5) would be predicted to have poor brain exposure [2].

Metabolic Stability Optimization Through Gem-Dimethyl Shielding of the α-Carbon Position

The quaternary α-carbon, bearing both methyl and phenyl substituents, eliminates a potential site for cytochrome P450-mediated oxidative metabolism that is present in the des-methyl analog [1]. Medicinal chemistry programs that have encountered rapid α-carbon hydroxylation as a metabolic liability in phenylpiperazine lead series can use this compound to test whether gem-dimethyl substitution improves microsomal or hepatocyte stability while retaining target affinity, consistent with the well-precedented 'gem-dimethyl effect' in drug design [2].

Aqueous-Compatible In Vitro Assay Development Leveraging Hydrochloride Salt Solubility

The hydrochloride salt form provides crystalline handling characteristics and enhanced aqueous solubility compared to the free base, enabling dissolution in buffer systems at concentrations suitable for biochemical and cell-based assays without excessive DMSO [1]. This is particularly advantageous for high-throughput screening (HTS) campaigns, surface plasmon resonance (SPR) binding studies, and any assay format where DMSO concentrations must be minimized to avoid solvent artifacts [2]. Procurement of the HCl salt (CAS 1093619-94-3) rather than the free base (CAS 926208-42-6) is recommended specifically for laboratories prioritizing aqueous solubility and gravimetric accuracy.

Quote Request

Request a Quote for 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.